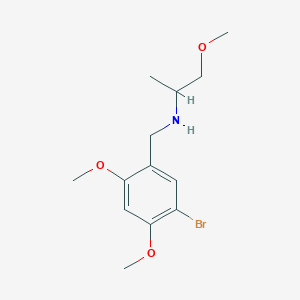
(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
Übersicht
Beschreibung
(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine, also known as Ro 60-0175, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. The 5-HT2C receptor is involved in various physiological and neurological processes, including mood regulation, appetite control, and anxiety.
Wirkmechanismus
(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 acts as a selective antagonist of the 5-HT2C receptor, which means that it binds to this receptor and blocks its activity. The 5-HT2C receptor is a G protein-coupled receptor that is coupled to the phospholipase C pathway, leading to the activation of intracellular signaling cascades. By blocking this receptor, (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 can modulate the downstream effects of serotonin signaling.
Biochemical and Physiological Effects
(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target tissue. For example, it has been shown to decrease food intake and body weight in rodents, suggesting its potential use as an anti-obesity drug. It has also been shown to modulate anxiety and depression-like behaviors in animal models, as well as to reduce drug-seeking behavior in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 in lab experiments is its selectivity for the 5-HT2C receptor, which allows for specific modulation of this receptor without affecting other serotonin receptors. However, one limitation is that the compound has relatively low potency, which may require higher concentrations to achieve significant effects. Additionally, the compound has a relatively short half-life, which may limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 and the 5-HT2C receptor. One potential direction is to investigate the role of this receptor in the regulation of other physiological processes, such as circadian rhythms and thermoregulation. Another direction is to explore the potential use of (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 in the treatment of psychiatric disorders, such as anxiety, depression, and addiction. Finally, further studies are needed to optimize the pharmacokinetic properties of (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175, such as its potency and half-life, to improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 involves several steps, starting with the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 2-methoxy-1-methylethylamine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield the final product, (5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine 60-0175 has been used in various scientific studies to investigate the role of the 5-HT2C receptor in different physiological and pathological conditions. For example, it has been shown to modulate feeding behavior in rodents, suggesting its potential use as an anti-obesity drug. It has also been studied for its effects on anxiety and depression, as well as its potential use in the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-9(8-16-2)15-7-10-5-11(14)13(18-4)6-12(10)17-3/h5-6,9,15H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYKLCFJCLSKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161922 | |
| Record name | 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine | |
CAS RN |
353779-35-8 | |
| Record name | 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353779-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601161922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)
![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)

![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)


![1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4973169.png)
![3-(2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}phenyl)-1,3-oxazolidin-2-one trifluoroacetate](/img/structure/B4973173.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4973190.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4973204.png)
![ethyl 2-amino-3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4973210.png)